5,6-Dichloro-1H-indole-3-sulfonyl chloride CAS number 886578-15-0 properties
5,6-Dichloro-1H-indole-3-sulfonyl chloride CAS number 886578-15-0 properties
An In-Depth Technical Guide to 5,6-Dichloro-1H-indole-3-sulfonyl chloride (CAS 886578-15-0): Synthesis, Reactivity, and Applications
Abstract
5,6-Dichloro-1H-indole-3-sulfonyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery. The indole-sulfonamide scaffold is recognized as a privileged structure, capable of interacting with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of 5,6-dichloro-1H-indole-3-sulfonyl chloride, beginning with its structural and physicochemical properties. Due to the limited availability of direct experimental literature for this specific compound, this document presents a robust, proposed synthetic route based on established chemical principles for analogous structures. The core focus is an in-depth analysis of the compound's reactivity, centered on the highly electrophilic sulfonyl chloride moiety. Detailed protocols for key transformations, particularly the synthesis of sulfonamides, are provided. Furthermore, this guide explores the potential applications of this building block in the development of novel therapeutic agents, supported by insights into the role of indole-based sulfonamides in oncology and infectious diseases.[1][3] Finally, critical safety, handling, and storage protocols are outlined to ensure its proper use in a research environment.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 5,6-dichloro-1H-indole-3-sulfonyl chloride is not widely published, its fundamental properties can be summarized based on its structure and data from chemical databases.[4] The presence of the dichloro-substituted benzene ring and the polar sulfonyl chloride group dictates its solubility and reactivity profile.
Table 1: Physicochemical Properties of 5,6-Dichloro-1H-indole-3-sulfonyl chloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 886578-15-0 | [4] |
| Molecular Formula | C₈H₄Cl₃NO₂S | [4] |
| Molecular Weight | 284.55 g/mol | Calculated |
| Monoisotopic Mass | 282.90283 Da | [4] |
| Physical Form | Solid (Predicted) | [5] (analogue) |
| XLogP3 (Predicted) | 3.3 | [4] |
| InChIKey | ZRVSDKLSKIDBJG-UHFFFAOYSA-N |[4] |
Caption: Chemical Structure of 5,6-Dichloro-1H-indole-3-sulfonyl chloride.
Synthesis and Mechanistic Considerations
2.1. Synthesis of 5,6-Dichloro-1H-indole Precursor
The synthesis of the 5,6-dichloro-1H-indole (CAS 121859-57-2) core can be achieved through several established named reactions, such as the Fischer, Leimgruber-Batcho, or Reissert indole syntheses, starting from appropriately substituted aniline or o-nitrotoluene precursors.[6][7][8][9] The choice of method depends on the availability and cost of the starting materials.
2.2. Proposed Synthesis: Electrophilic Chlorosulfonation of 5,6-Dichloro-1H-indole
The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.[1] This inherent reactivity is the cornerstone of the proposed synthesis. The introduction of the sulfonyl chloride group is effectively achieved by reacting the indole precursor with chlorosulfonic acid.[1][10][11]
Causality and Experimental Design:
-
Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as both the source of the electrophile (SO₃) and the chlorinating agent. Using it in excess ensures the reaction goes to completion and helps maintain a non-aqueous environment.
-
Temperature Control: The reaction is highly exothermic and indoles can be sensitive to strong acids, potentially leading to polymerization.[7][12] Therefore, the initial addition must be performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side product formation.
-
Solvent: A dry, non-reactive solvent like dichloromethane or dichloroethane is ideal. It helps to solubilize the starting material and control the reaction temperature but does not react with the strong acid.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product. The violent reaction of chlorosulfonic acid with water necessitates that this step be performed with extreme caution in a well-ventilated fume hood.[11][13]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed):
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,6-dichloro-1H-indole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
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Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching (Caution): In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Extraction: Once the ice has melted, separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 5,6-dichloro-1H-indole-3-sulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Core Reactivity and Synthetic Utility
The synthetic versatility of 5,6-dichloro-1H-indole-3-sulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[14] This atom is rendered electron-deficient by three strongly electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[14]
3.1. Sulfonamide Synthesis: A Gateway to Bioactive Molecules
The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form stable sulfonamide linkages.[14][15] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in a vast number of approved drugs.[3][16]
Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[14][17] Pyridine can also act as a nucleophilic catalyst.
Sources
- 1. 5-Chloro-1H-indole-3-sulfonamide|Research Chemical [benchchem.com]
- 2. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. PubChemLite - 5,6-dichloro-1h-indole-3-sulfonyl chloride (C8H4Cl3NO2S) [pubchemlite.lcsb.uni.lu]
- 5. 1H-INDOLE-3-SULFONYL CHLORIDE | 886578-15-0 [sigmaaldrich.com]
- 6. 5,6-Dichloro-1H-indole | C8H5Cl2N | CID 10487776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 16. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
